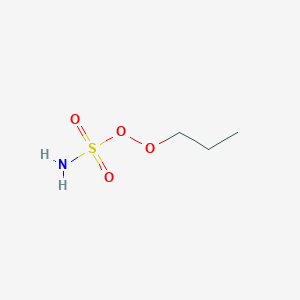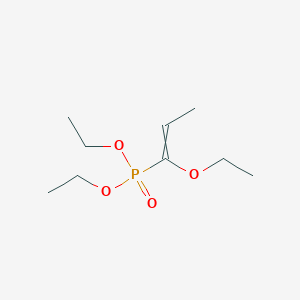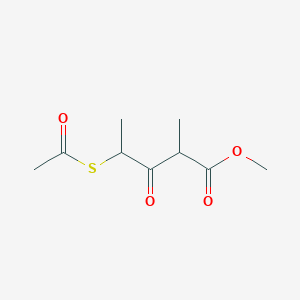
Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate is an organic compound with a complex structure that includes functional groups such as esters, ketones, and thioethers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-acetylsulfanyl-2-methyl-3-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thioether group can undergo oxidation, affecting the redox state of the compound and its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methyl-3-oxopentanoate: Similar ester and ketone groups but lacks the thioether group.
Ethyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Propiedades
Número CAS |
95628-73-2 |
|---|---|
Fórmula molecular |
C9H14O4S |
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C9H14O4S/c1-5(9(12)13-4)8(11)6(2)14-7(3)10/h5-6H,1-4H3 |
Clave InChI |
QSYQSORGJBJALM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C(C)SC(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


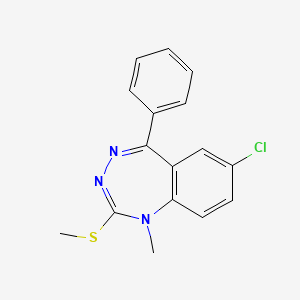
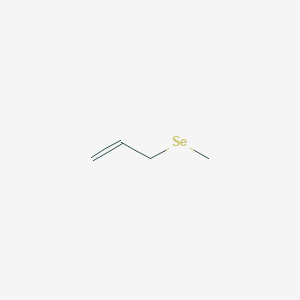
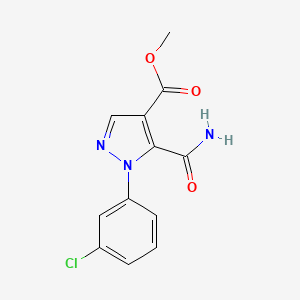
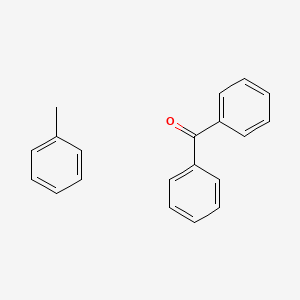

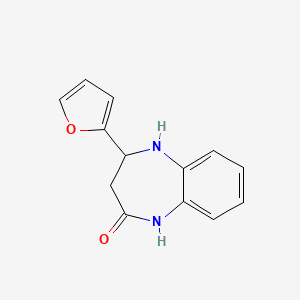
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)

![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
